
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride is a chemical compound with a complex structure that includes an indene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:
Friedel-Crafts Alkylation: This step involves the alkylation of an aromatic ring using an alkyl halide in the presence of a Lewis acid catalyst.
Reduction Reactions: The reduction of intermediate compounds to achieve the desired functional groups.
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the indene ring to form more saturated compounds.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated hydrocarbons.
Applications De Recherche Scientifique
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism by which 3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-: Shares a similar indene ring structure but lacks the amino and methyl groups.
Indazole: Another heterocyclic compound with similar biological activities.
Uniqueness
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
84174-68-5 |
|---|---|
Formule moléculaire |
C11H16ClNO |
Poids moléculaire |
213.70 g/mol |
Nom IUPAC |
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-6-5-7(2)11(13)10-8(6)3-4-9(10)12;/h5,9,13H,3-4,12H2,1-2H3;1H |
Clé InChI |
ZUZWESARKRUOLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1CCC2N)O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
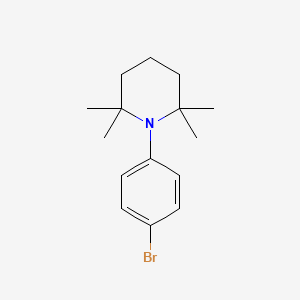

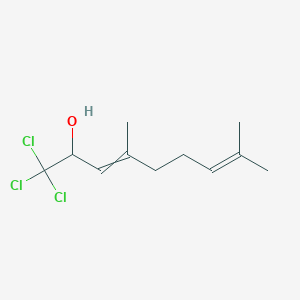
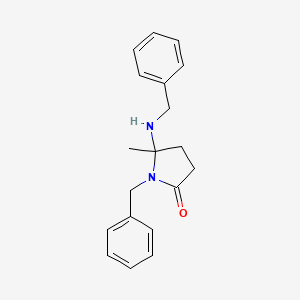
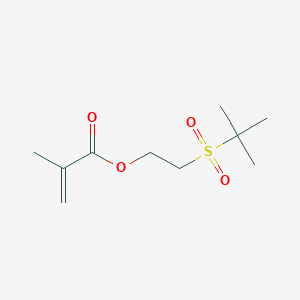
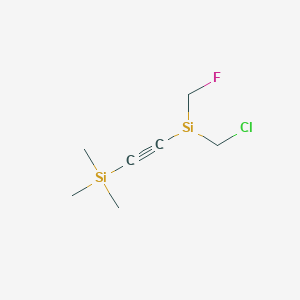


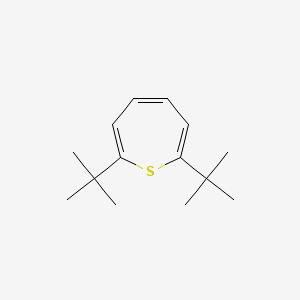
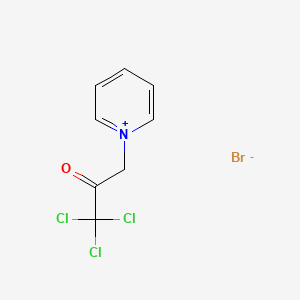

![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)

